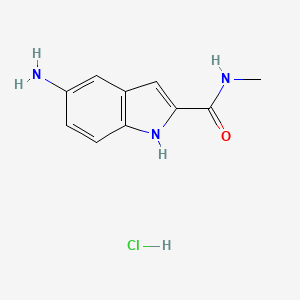

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-amino-N-methyl-1H-indole-2-carboxamide;hydrochloride. This nomenclature accurately reflects the compound's structural features, beginning with the 5-amino substitution on the indole ring system, followed by the N-methyl modification of the carboxamide group at the 2-position of the indole core. The semicolon notation indicates the presence of the hydrochloride salt form, distinguishing it from the free base compound.

The structural representation can be described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CNC(=O)c1cc2c([nH]1)ccc(c2)N.Cl, which provides a linear text representation of the molecular structure. The International Chemical Identifier string is InChI=1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H, offering a standardized method for representing the compound's connectivity and stereochemistry. The International Chemical Identifier Key, LDAIJPIBZWLOMV-UHFFFAOYSA-N, serves as a unique identifier derived from the International Chemical Identifier string.

The compound exhibits a complex three-dimensional structure where the indole backbone provides a rigid planar framework. The amino group at position 5 introduces additional hydrogen bonding capabilities, while the N-methylcarboxamide substituent at position 2 creates opportunities for both hydrogen bond donation and acceptance. The hydrochloride salt formation occurs through protonation, typically at the amino group, creating ionic interactions that enhance the compound's crystalline stability and water solubility characteristics.

Molecular Formula and Weight Analysis

The molecular formula of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is C₁₀H₁₂ClN₃O, reflecting the addition of one hydrogen chloride molecule to the parent indole derivative. This formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight has been consistently reported as 225.67 grams per mole across multiple commercial sources, with some databases providing slightly more precise values of 225.6748 grams per mole.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 | 53.23% |

| Hydrogen | 12 | 1.008 | 12.096 | 5.36% |

| Chlorine | 1 | 35.453 | 35.453 | 15.71% |

| Nitrogen | 3 | 14.007 | 42.021 | 18.62% |

| Oxygen | 1 | 15.999 | 15.999 | 7.09% |

| Total | 27 | - | 225.679 | 100.00% |

The molecular weight analysis reveals that carbon atoms contribute the largest mass percentage at 53.23%, followed by nitrogen atoms at 18.62%. The chlorine atom from the hydrochloride salt contributes 15.71% of the total molecular weight, representing a significant portion that distinguishes this salt form from the free base. The relatively high nitrogen content of 18.62% reflects the compound's identity as a nitrogen-rich heterocycle, which is characteristic of many biologically active indole derivatives.

Computational analysis indicates that the molecular weight of the free base form (without hydrochloride) would be approximately 189.21 grams per mole, confirming that the hydrochloride addition contributes approximately 36.46 grams per mole to the overall molecular weight. This difference is crucial for stoichiometric calculations in synthetic and analytical procedures.

Chemical Abstracts Service Registry Number and Alternative Identifiers

Alternative identification systems provide additional reference points for this compound. The Molecular Design Limited number is MFCD28125137, which serves as another widely recognized identifier in chemical databases and inventory systems. The European Community number has been reported as 894-212-8 for related indole carboxamide compounds, though specific confirmation for the hydrochloride salt form requires additional verification.

Table 2: Comprehensive Identifier Summary

| Identifier Type | Value | Database/System | Usage Context |

|---|---|---|---|

| Chemical Abstracts Service Number | 1803587-15-6 | Chemical Abstracts Service Registry | Primary commercial and research identification |

| Molecular Design Limited Number | MFCD28125137 | Molecular Design Limited Database | Chemical inventory and procurement |

| International Chemical Identifier Key | LDAIJPIBZWLOMV-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry | Structural database searches |

| PubChem Compound Identifier | Multiple entries | National Center for Biotechnology Information | Biological and chemical information |

The distinction between the hydrochloride salt and the free base is critical for proper identification. The free base form carries the Chemical Abstracts Service number 1341052-34-3, which must not be confused with the hydrochloride salt form. This differentiation is essential for researchers, as the two forms exhibit different physical properties, solubility characteristics, and stability profiles despite sharing the same core molecular structure.

属性

IUPAC Name |

5-amino-N-methyl-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAIJPIBZWLOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the reaction of indoline with appropriate reagents to introduce the amino and carboxamide groups. For example, the Tscherniac-Einhorn reaction can be employed, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group.

Synthesis of Indole-2-Carboxamides

To synthesize indole-2-carboxamides, derivatives of phenyl hydrazine Hydrochloride can be reacted with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) under Fisher Indole cyclization to yield 3-methylindole-2-carboxylates. Alkaline hydrolysis of these esters gives carboxylic acids, which are then coupled with appropriate amines using BOP as a coupling reagent in the presence of DIPEA in DCM to produce the target carboxamides.

Multistep Synthesis

Some synthetic routes involve multiple steps. For instance, the synthesis of related compounds may start from 5-chloro-1H-indole-2-carboxylic acid, which is protected as an ethyl ester. This ester undergoes Friedel-Crafts acylation, followed by reduction using triethylsilane in trifluoroacetic acid. The resulting product is then hydrolyzed to furnish a key intermediate, which is subsequently used in amide coupling reactions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

- Oxidation to form corresponding oxides.

- Reduction to convert the compound into its reduced forms.

- Electrophilic and nucleophilic substitution reactions to introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Various electrophiles and nucleophiles are used for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Analytical Techniques and Characterization

Analytical Techniques

A combination of techniques ensures robust characterization:

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.7–3.0 ppm).

- HPLC : Purity validation (e.g., ≥98.34% by HPLC) using C18 columns and acetonitrile/water gradients.

- Mass spectrometry : High-resolution MS (e.g., m/z = 369.2 [M⁺] for ethyl-substituted analogs).

Data Table: Spectroscopic Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O |

| Molecular Weight | 191.23 g/mol |

| ¹H NMR | Aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.7–3.0 ppm) |

| HPLC Purity | ≥98.34% |

| Mass Spectrometry | m/z = 369.2 [M⁺] (for ethyl-substituted analogs) |

Solubility and Formulation

Solubility in aqueous buffers can be limited. Strategies to improve solubility include:

- Using co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media.

- Introducing polar substituents (e.g., hydroxyl or carboxyl groups) on the indole core to enhance hydrophilicity.

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of certain functional groups:

- N-methyl group : Critical for binding affinity; removal reduces activity.

- Substituent position : 5-Amino groups enhance solubility but may sterically hinder target engagement. Compare analogs with 5-chloro or 5-nitro substituents for activity trade-offs.

Computational Modeling

Computational modeling can guide the design of novel analogs with improved pharmacokinetic properties:

- Predict LogP using software like Schrödinger’s QikProp to optimize lipophilicity (target LogP 2–3).

- Use docking studies with AutoDock Vina or Glide for binding mode analysis with targets (e.g., allosteric pockets in GPCRs).

- Assess metabolic stability via CYP450 metabolism prediction using StarDrop or ADMET Predictor.

Biological Activity

Antiviral Activity

Studies have shown that this compound possesses antiviral properties and inhibits viral replication by targeting specific viral enzymes, suggesting its potential use in treating viral infections.

Anticancer Activity

The compound has demonstrated significant anticancer effects across various cancer cell lines. For instance, it has been reported to reduce cell viability in pancreatic cancer models by inhibiting key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Data Table: Biological Activity of Select Derivatives

| Substituent (Position) | Target (IC₅₀) | Assay Type |

|---|---|---|

| 5-Amino (R₁) | 150 nM (GPCR X) | cAMP inhibition |

| 5-Chloro (R₁) | 85 nM (Kinase Y) | ATP-competitive |

化学反应分析

Types of Reactions

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

科学研究应用

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Indole-2-carboxamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride and analogous compounds:

Physical Properties :

- Melting Points : The target compound lacks reported data, but analogues with hydrophobic side chains (e.g., hexyl or pentyl) exhibit higher melting points (144–202°C) due to increased crystallinity .

- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit improved aqueous solubility compared to free bases, critical for pharmacokinetics .

Research Findings and Functional Implications

Stability and Reactivity

- Hydrochloride Salts : Enhance stability and shelf life compared to free amines, as observed in the target compound and analogues like 5-chloro-N-[(3-methylphenyl)methyl]-1H-indole-2-carboximidamide hydrochloride .

- Amino vs. Chloro Groups: The amino group in the target compound may confer higher reactivity (e.g., susceptibility to oxidation) compared to chloro-substituted analogues, necessitating careful storage .

生物活性

Overview

5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Target Interactions

The compound exhibits high affinity for various biological targets, including kinases such as p38α MAPK, which is involved in inflammatory responses and cell proliferation pathways. By acting as a selective ATP-competitive inhibitor of p38α, this compound can modulate critical signaling cascades, leading to potential therapeutic effects against inflammation and cancer progression .

Biochemical Pathways

The indole structure enables this compound to influence multiple biochemical pathways. It interacts with enzymes and proteins through hydrogen bonding, especially via its carboxamide moiety, which can inhibit enzyme activity and alter cellular processes such as gene expression and metabolism .

Biological Activities

This compound has been shown to possess a broad spectrum of biological activities:

- Antiviral Activity : Demonstrated efficacy against influenza A viruses.

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria, showing promise in developing new antibiotics .

- Anti-inflammatory Effects : Inhibition of T cell activation suggests potential applications in managing autoimmune diseases .

- Anticancer Properties : Exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the antiproliferative effects of this compound on different cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The compound showed a GI50 value comparable to established chemotherapeutics like doxorubicin .

- Inflammation Modulation : Research indicated that the compound could inhibit the activation of MAPK pathways associated with inflammation, suggesting its potential as a therapeutic agent in inflammatory diseases .

- Antimicrobial Activity : In vitro studies confirmed the compound's effectiveness against various pathogens, indicating its potential role in treating resistant infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antiviral | Antimicrobial | Anticancer | Anti-inflammatory |

|---|---|---|---|---|

| 5-amino-N-methyl-1H-indole-2-carboxamide | Yes | Yes | Yes | Yes |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | Moderate | Moderate | Yes | Moderate |

| Benzimidazole Derivatives | No | Yes | Moderate | No |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between indole-2-carboxylic acid derivatives and substituted amines. For example, derivatives like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide are prepared by reacting 5-chloro-indole-2-carboxylic acid with amines like 4-(2-aminoethyl)-N,N-dimethylaniline under reflux in dichloromethane (DCM) with oxalyl chloride as an activating agent . Optimization involves adjusting solvent polarity (e.g., ethyl acetate/hexane gradients for purification), reaction time, and stoichiometric ratios of reagents. Combiflash chromatography (0–30% ethyl acetate in hexane) is commonly used for purification, yielding solids with confirmed melting points (e.g., 183–185°C) .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer : Strict safety measures include wearing PPE (gloves, lab coats, protective eyewear), conducting reactions in fume hoods, and avoiding skin contact due to potential irritancy. For intermediates like indole-2-carboxylic acid chloride, inert atmospheres (N₂/Ar) are recommended to prevent hydrolysis . Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste services .

Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm structural integrity?

- Methodological Answer :

- ¹H NMR : Peaks for indole NH (~δ 11.7 ppm, exchangeable with D₂O) and aromatic protons (δ 7.2–7.8 ppm) confirm the core structure. Substituents like methyl groups appear as singlets (δ 2.7–3.5 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calcd 431.1526 vs. found 431.1530) validates molecular composition. Elemental analysis (C, H, N) further confirms purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects. For example, replacing a pentyl group with ethyl in 5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide reduces lipophilicity, altering cellular uptake. Systematic SAR studies should compare IC₅₀ values across derivatives, using assays like kinase inhibition or cytotoxicity profiling. Conflicting data may require revisiting analytical methods (e.g., verifying compound stability in assay buffers) .

Q. What advanced methodologies are used to assess the compound’s mechanism of action in anticancer studies?

- Methodological Answer :

- Target Engagement Assays : Use photoaffinity labeling with azide-functionalized derivatives (e.g., 5-chloro-3-hexyl-N-(4-azidophenethyl)-1H-indole-2-carboxamide) to identify binding partners via click chemistry .

- Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) treated with derivatives like N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide .

Q. How can computational tools enhance the design of indole-2-carboxamide derivatives with improved potency?

- Methodological Answer :

- Docking Studies : Model interactions with targets like Bcl-2/Mcl-1 using Schrödinger Suite. Prioritize substituents (e.g., hydroxymethyl or azido groups) that enhance hydrogen bonding or hydrophobic contacts .

- QSAR Models : Correlate logP values (e.g., 3.5–5.2 for pentyl vs. ethyl chains) with cellular permeability data to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。